Cryptofoliona

Descripción general

Descripción

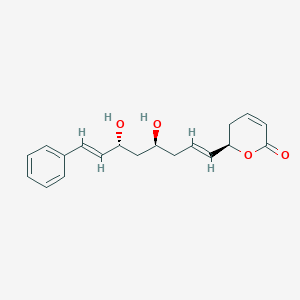

(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one is a complex organic compound with a unique structure that includes both dihydropyran and phenyl groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Aplicaciones Científicas De Investigación

(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

Cryptofolione primarily targets the G2 checkpoint in cells . Cryptofolione acts as a potent inhibitor of this checkpoint .

Mode of Action

Cryptofolione interacts with its targets by inhibiting protein phosphorylation, specifically by inhibiting checkpoint kinases or phosphatases . This inhibition forces cells arrested in the G2 phase by DNA damage to enter mitosis . Additionally, Cryptofolione and related pyrones also inhibit nuclear export .

Biochemical Pathways

The primary biochemical pathway affected by Cryptofolione is the cell cycle control pathway, specifically the G2 checkpoint . The G2 checkpoint links DNA damage sensors to the mitosis-inducing kinase CDK1 via a protein kinase signal transduction cascade . By inhibiting this checkpoint, Cryptofolione can enhance the killing of cancer cells by ionizing radiation and DNA-damaging chemotherapeutic agents .

Result of Action

Cryptofolione has shown activity towards Trypanosoma cruzi trypomastigotes, reducing their number significantly . It also displayed a mild inhibitory effect on the promastigote form of Leishmania spp . . cruzi amastigotes . As both cytotoxic and trypanocidal effects are similar, the compound presented little selectivity in assay models .

Action Environment

The action, efficacy, and stability of Cryptofolione can be influenced by various environmental factors. For instance, Cryptofolione is stable under acidic conditions but can decompose under alkaline conditions and in the presence of oxidizing agents .

Análisis Bioquímico

Biochemical Properties

Cryptofolione interacts with various enzymes and proteins in biochemical reactions . It has been found to have activity against Trypanosoma cruzi trypomastigotes, reducing their number by 77% at 250 μg/mL .

Cellular Effects

Cryptofolione shows moderate cytotoxicity in both macrophages and T. cruzi amastigotes . It also displays a mild inhibitory effect on the promastigote form of Leishmania spp .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one typically involves multiple steps, including the formation of the dihydropyran ring and the introduction of the phenyl group. Common synthetic routes may involve the use of protecting groups, selective oxidation, and stereoselective reactions to ensure the correct configuration of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to improve the efficiency and sustainability of chemical synthesis processes .

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds in the octadienyl chain can be reduced to single bonds.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield diketones, while reduction of the double bonds could produce saturated hydrocarbons.

Comparación Con Compuestos Similares

Similar Compounds

(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one: Unique due to its specific stereochemistry and functional groups.

Other Dihydropyran Compounds: Similar in structure but may lack the phenyl group or have different stereochemistry.

Phenyl-Substituted Compounds: May have similar biological activities but different chemical properties due to the absence of the dihydropyran ring.

Uniqueness

The uniqueness of (2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one lies in its combination of a dihydropyran ring with a phenyl-substituted octadienyl chain, which imparts distinct chemical and biological properties.

Actividad Biológica

(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure combines a dihydropyran ring with a phenyl-substituted octadienyl chain, which may impart distinct chemical and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name indicates its stereochemistry and functional groups, which are crucial for its biological activity. The presence of hydroxyl groups suggests potential for hydrogen bonding and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C19H22O4 |

| Molecular Weight | 314.38 g/mol |

| IUPAC Name | (2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one |

| Melting Point | Not specified in available literature |

Antimicrobial Activity

Research indicates that compounds containing dihydropyran structures often exhibit antimicrobial properties. In a study evaluating various pyran derivatives, it was found that compounds similar to (2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Case Study:

A recent investigation into the antimicrobial effects of pyran derivatives revealed that modifications to the hydroxyl groups significantly enhanced their efficacy against pathogenic strains. The study concluded that the specific configuration of the dihydropyran ring was critical for optimal activity .

Anticancer Activity

The compound has also been studied for its anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Research Findings:

- Cell Line Studies: In vitro studies demonstrated that (2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one exhibited cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of 15 µM .

- Mechanism of Action: The proposed mechanism involves the induction of oxidative stress leading to apoptosis via the mitochondrial pathway. This is supported by increased levels of reactive oxygen species (ROS) observed in treated cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one in terms of biological activity compared to other pyran derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| (2R)-Dihydropyran Derivative | Moderate | High | Effective against multiple strains |

| Phenyl-Pyran Compound | Low | Moderate | Less effective than dihydropyrans |

| Simple Pyran | Low | Low | Lacks additional functional groups |

Propiedades

IUPAC Name |

(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c20-16(8-4-9-18-10-5-11-19(22)23-18)14-17(21)13-12-15-6-2-1-3-7-15/h1-7,9,11-13,16-18,20-21H,8,10,14H2/b9-4+,13-12+/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKFCRSAYKODTM-RURAAYBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)OC1C=CCC(CC(C=CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC(=O)O[C@H]1/C=C/C[C@@H](C[C@H](/C=C/C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cryptofolione and where is it found?

A1: Cryptofolione is a natural product primarily isolated from the fruits of the Cryptocarya alba tree, native to South Africa and Brazil. [, ] It belongs to a class of compounds known as α-pyrones, characterized by their six-membered lactone ring. []

Q2: What is the molecular formula and weight of Cryptofolione?

A2: The molecular formula of Cryptofolione is C23H28O4, and its molecular weight is 368.47 g/mol. []

Q3: What are the key structural features of Cryptofolione?

A3: Cryptofolione possesses a 5,6-dihydro-α-pyrone ring as its core structure. [] A distinctive feature is the presence of an ω-arylalkenyl side chain at the C-6 position of the pyrone ring. [] This side chain contains three stereocenters, making its stereochemistry an important aspect of its synthesis and biological activity. [, , ]

Q4: How was the absolute configuration of Cryptofolione determined?

A4: The absolute configuration of Cryptofolione was established as [6R, 10S, 12R] through a combination of enantioselective synthesis and spectroscopic analysis. [, ] Two possible stereoisomers were synthesized, and their 1H NMR, 13C NMR, CD spectra, and specific rotations were compared to the naturally isolated Cryptofolione. [, ]

Q5: What biological activities have been reported for Cryptofolione?

A5: Cryptofolione has shown activity against Trypanosoma cruzi trypomastigotes, the parasite responsible for Chagas disease. [] Additionally, it exhibited moderate cytotoxicity in both macrophages and T. cruzi amastigotes, but with limited selectivity. [] Cryptofolione also displayed mild inhibitory effects against the promastigote form of Leishmania spp. [] Further research identified it as a G2 cell cycle checkpoint inhibitor. []

Q6: Have any structure-activity relationship (SAR) studies been conducted on Cryptofolione?

A7: Yes, synthetic modifications of Cryptofolione and related α-pyrones from Cryptocarya concinna have provided insights into their SAR. [] These studies are crucial for understanding the structural features essential for its biological activity and guiding the development of more potent and selective analogs.

Q7: What synthetic strategies have been employed for the total synthesis of Cryptofolione?

A8: Several total syntheses of Cryptofolione have been reported, employing various strategies. Key approaches include asymmetric hetero-Diels-Alder reactions, [] asymmetric acetate aldol reactions, [] ring-closing metathesis, [] and olefin cross-metathesis. [, ] Some syntheses utilize chiral starting materials or reagents to control the stereochemistry of the final product. [, ]

Q8: Have any other natural products been isolated from Cryptocarya species alongside Cryptofolione?

A9: Yes, various other secondary metabolites with diverse structures have been isolated from Cryptocarya species. For instance, Cryptocarya moschata yielded eleven 6-[ω-arylalkenyl]-5,6-dihydro-α-pyrones, including cryptomoscatones D2, E1, E2, E3 and F1 and cryptopyranmoscatones A1, A2, A3, B1, B2, and B4, along with goniothalamin. [] This highlights the rich chemical diversity within this genus and its potential as a source of bioactive compounds.

Q9: What are the future directions for research on Cryptofolione?

A10: Further research on Cryptofolione should focus on elucidating its precise mechanism of action as a G2 checkpoint inhibitor. [] Exploring its potential against various cancer cell lines and in vivo models could uncover valuable therapeutic applications. Additionally, developing more potent and selective analogs through SAR studies and investigating its pharmacokinetic properties are crucial steps towards its potential clinical development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.